2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
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Overview
Description
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a dihydropyrimidoquinolinone core
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%) has been reported as an efficient method . The reaction conditions often require careful control of temperature and pH to ensure the desired product yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions to form different ring structures.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a neuroprotective and anti-neuroinflammatory agent.
Antimicrobial Activity: Transition metal complexes derived from this compound have demonstrated significant antimicrobial and antioxidant activities.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound’s ability to coordinate with metal ions also plays a role in its antimicrobial activity .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can be compared with other similar compounds, such as:
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol: This compound also contains a methoxyphenyl group and exhibits significant antimicrobial and antioxidant activities.
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds have been studied as PARP-1/2 inhibitors and show potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C24H19N3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-29-19-13-11-16(12-14-19)23-26-22-20(15-17-7-5-6-10-21(17)25-22)24(28)27(23)18-8-3-2-4-9-18/h2-15,23H,1H3,(H,25,26) |
InChI Key |
PJGYXTYULLBTEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=NC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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